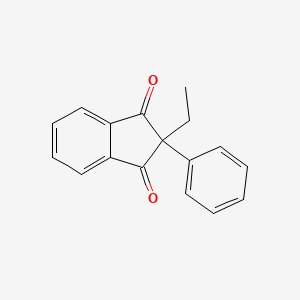

2-Ethyl-2-phenyl-1H-indene-1,3(2H)-dione

Description

Structure

3D Structure

Properties

CAS No. |

3817-97-8 |

|---|---|

Molecular Formula |

C17H14O2 |

Molecular Weight |

250.29 g/mol |

IUPAC Name |

2-ethyl-2-phenylindene-1,3-dione |

InChI |

InChI=1S/C17H14O2/c1-2-17(12-8-4-3-5-9-12)15(18)13-10-6-7-11-14(13)16(17)19/h3-11H,2H2,1H3 |

InChI Key |

GDRAIEHUXWBSAD-UHFFFAOYSA-N |

SMILES |

CCC1(C(=O)C2=CC=CC=C2C1=O)C3=CC=CC=C3 |

Canonical SMILES |

CCC1(C(=O)C2=CC=CC=C2C1=O)C3=CC=CC=C3 |

Other CAS No. |

3817-97-8 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Ethyl 2 Phenyl 1h Indene 1,3 2h Dione and Its Derivatives

Classical and Modern Synthetic Routes to the 1H-Indene-1,3(2H)-dione Core

The bicyclic 1H-indene-1,3(2H)-dione framework is a versatile precursor in organic synthesis. Its preparation can be achieved through several classical and contemporary routes, primarily involving nucleophilic addition followed by decarboxylation or various cyclization strategies.

Nucleophilic Addition and Decarboxylation Approaches

A prevalent and long-standing method for the synthesis of 1,3-indandione (B147059) involves the Claisen condensation of phthalic esters with acetates. researchgate.net This approach typically utilizes a strong base to facilitate the condensation, followed by hydrolysis and decarboxylation to yield the desired dione (B5365651).

For instance, the reaction of diethyl phthalate (B1215562) with ethyl acetate (B1210297) in the presence of a base like sodium ethoxide leads to the formation of a sodium salt of an ester derivative. acs.org Subsequent neutralization with an acid, such as sulfuric acid, and heating promotes hydrolysis and decarboxylation to afford 1,3-indandione. acs.org A similar two-step method involves the condensation of phthalate compounds with malonate compounds to produce substituted malonates, which are then subjected to hydrolysis and decarboxylation to give the 1,3-indandione compounds. globaljournals.org

Table 1: Key Reagents in Nucleophilic Addition and Decarboxylation for 1,3-Indandione Synthesis

| Starting Material 1 | Starting Material 2 | Base/Catalyst | Subsequent Treatment | Product |

| Diethyl phthalate | Ethyl acetate | Sodium ethoxide | Acid hydrolysis and heat | 1,3-Indandione |

| Phthalate compounds | Malonate compounds | Base | Hydrolysis and decarboxylation | 1,3-Indandione derivatives |

Cyclization Strategies for Indanone Formation

Modern synthetic methods have introduced various cyclization strategies for the efficient construction of the indanone core. These methods often offer advantages in terms of yield, atom economy, and substrate scope. One such strategy involves the intramolecular acylation of 3-arylpropanoic acids or their corresponding halides, often promoted by a non-catalytic acid.

Functionalization and Derivatization at the 2-Position

The methylene (B1212753) group at the C-2 position of the 1H-indene-1,3(2H)-dione core is flanked by two carbonyl groups, rendering the protons acidic and the carbon nucleophilic. researchgate.net This reactivity is extensively exploited for the introduction of various substituents, including the ethyl and phenyl groups required for the target molecule. A plausible synthetic route to 2-Ethyl-2-phenyl-1H-indene-1,3(2H)-dione involves a sequential process: the initial synthesis of 2-phenyl-1H-indene-1,3(2H)-dione followed by the alkylation with an ethyl halide.

Condensation Reactions, Including Knoevenagel Condensation

The Knoevenagel condensation is a powerful tool for the C-2 functionalization of 1,3-indandione. This reaction involves the condensation of the active methylene group of the dione with aldehydes or ketones, typically catalyzed by a base. nih.gov For example, the reaction of 1,3-indandione with various aromatic aldehydes in the presence of a catalyst can yield a range of 2-arylidene-1,3-indandiones. acs.orgnih.gov Green and efficient protocols for this condensation have been developed using task-specific ionic liquids or water as a solvent, often proceeding rapidly and with high yields. acs.org

The synthesis of 2-phenyl-1H-indene-1,3(2H)-dione, a key intermediate for the target molecule, can be achieved through various methods, including the reaction of 2-diazo-1H-indane-1,3-dione with benzene (B151609) in the presence of rhodium(II) acetate. researchgate.net Once 2-phenyl-1H-indene-1,3(2H)-dione is obtained, the introduction of the ethyl group can be accomplished through alkylation. Phase-transfer catalysis (PTC) has proven to be an effective methodology for the alkylation of carbanions with alkyl halides and can be employed for the ethylation of the 2-phenyl-1,3-indandione precursor. crdeepjournal.org This technique often provides high selectivity for monoalkylation. crdeepjournal.org

Table 2: Examples of Knoevenagel Condensation and Subsequent Alkylation

| 1,3-Indandione Derivative | Reagent | Catalyst/Conditions | Product |

| 1,3-Indandione | Aromatic Aldehyde | Base (e.g., piperidine (B6355638), NaOH) | 2-Arylidene-1,3-indandione |

| 2-Phenyl-1,3-indandione | Ethyl halide | Phase-Transfer Catalyst | 2-Ethyl-2-phenyl-1,3-indandione |

Cascade and Annulation Reactions

Cascade and annulation reactions provide efficient pathways to construct complex molecular architectures from simple starting materials in a single operation. These reactions are valuable for the synthesis of functionalized 1,3-indandione derivatives. For instance, a palladium-catalyzed intramolecular carbonylative annulation of 1-(2-halophenyl)-1,3-diones using phenyl formate (B1220265) as a carbon monoxide source enables the synthesis of 2-substituted indene-1,3(2H)-diones.

C-H Activation Strategies

Direct C-H activation has emerged as a powerful strategy for the functionalization of organic molecules, offering a more atom-economical and environmentally benign alternative to traditional cross-coupling reactions. While specific applications of C-H activation for the direct synthesis of this compound are not extensively documented, the cross-coupling of 2-aryl-1,3-indandiones with alkenes has been reported. researchgate.net This suggests the potential for developing C-H activation methodologies for the direct introduction of ethyl or phenyl groups at the C-2 position of the 1,3-indandione core or its derivatives.

Transition-Metal-Catalyzed Methodologies (e.g., Palladium- and Nickel-Catalysis)

Transition-metal catalysis offers powerful tools for the construction of the 2,2-disubstituted indane-1,3-dione scaffold. Palladium-based catalysts are particularly prominent in forming the crucial C-C bonds at the C2 position. A direct synthesis of this compound is not commonly reported in a single step; instead, a sequential catalytic approach is often implied. This typically involves the initial introduction of an aryl group, followed by an alkyl group.

One key strategy is the palladium-catalyzed α-arylation of 1,3-indandione. This reaction allows for the direct formation of 2-phenyl-1H-indene-1,3(2H)-dione from the parent indandione and an aryl halide. The use of specialized phosphine (B1218219) ligands is crucial for achieving high selectivity and yields in these transformations. While many studies focus on the arylation of ketones, the principles are applicable to 1,3-dicarbonyl compounds. nih.govorganic-chemistry.org Subsequent alkylation of the 2-phenyl derivative would yield the final product.

Another powerful palladium-catalyzed method is the intramolecular carbonylative annulation of 1-(2-halophenyl)-1,3-diones. organic-chemistry.org This approach builds the indenedione core with a substituent already in place at the C2 position. Using phenyl formate as a carbon monoxide source, this method provides an efficient route to 2-substituted indene-1,3(2H)-diones under relatively mild conditions. organic-chemistry.org This strategy is particularly valuable as it avoids the use of toxic CO gas. organic-chemistry.org

The table below summarizes representative conditions for palladium-catalyzed reactions relevant to the synthesis of the indenedione core.

| Catalyst System | Reactants | Product Type | Yield | Reference |

| PdCl₂(MeCN)₂ / XantPhos | 1-(2-halophenyl)-3-phenylpropane-1,3-dione, Phenyl Formate | 2-Phenyl-1H-indene-1,3(2H)-dione | Good to Excellent | organic-chemistry.org |

| TMEDA·PdMe₂ / KenPhos | 1,3-dimethyloxindole, 3-bromoanisole | α-arylated oxindole | Good | nih.gov |

| Pd(dba)₂ / DPPP | Acetophenones, Aryl Bromides, CO | 1,3-Diketones | Good | researchgate.net |

While nickel catalysis is a powerful tool in organic synthesis for forming C-C bonds, its specific application for the direct synthesis of this compound is less documented compared to palladium. However, nickel catalysts are known to be effective in various cross-coupling and functionalization reactions that could be adapted for the synthesis of indenedione precursors or derivatives. nih.gov

Green Chemistry Approaches in Indenedione Synthesis

In line with the principles of sustainable chemistry, several green methodologies have been developed for the synthesis of indenedione derivatives. These approaches aim to reduce waste, avoid hazardous solvents, and improve energy efficiency.

A significant advancement in green chemistry is the development of reactions that proceed without the need for a catalyst or a solvent. The Knoevenagel condensation, a key reaction for producing 2-arylidene-1,3-indandiones, can be performed under solvent-free conditions, often by simple grinding or heating of the reactants (1,3-indandione and an aromatic aldehyde). researchgate.net This mechanochemical approach not only simplifies the procedure and product purification but also aligns with green chemistry principles by minimizing waste. researchgate.net While this method typically yields unsaturated derivatives, these can serve as valuable intermediates for further transformations, such as Michael additions, to generate more complex structures.

| Reactants | Conditions | Product Type | Yield | Reference |

| 1,3-Indandione, Aromatic Aldehydes | Ball Milling (Mechanochemistry) | 2-Arylidene-1,3-indandione | Quantitative | researchgate.net |

| Long-chain Aldehydes, 1,3-Dicarbonyl compounds | Pyrrolidinium ionic liquid, Solvent-free | Long-chain alkylidenes | Good | rsc.org |

Supramolecular Catalysis (e.g., β-Cyclodextrin)

Supramolecular catalysis, particularly using cyclodextrins, has emerged as a promising green approach for organic synthesis. β-Cyclodextrin, a cyclic oligosaccharide, possesses a hydrophobic inner cavity and a hydrophilic exterior, allowing it to act as a microreactor in aqueous media. nih.govnih.gov It encapsulates nonpolar reactant molecules, bringing them into close proximity and facilitating the reaction, mimicking enzymatic catalysis. nih.gov

This methodology has been successfully applied to a variety of reactions, including the synthesis of heterocyclic compounds. scite.ai For indenedione synthesis, β-cyclodextrin can catalyze reactions like the Knoevenagel condensation or Michael additions in water, thereby replacing volatile and toxic organic solvents. scite.ai The catalyst is biodegradable, readily available, and can often be recovered and reused. nih.gov The mechanism involves the formation of a host-guest complex, which activates the substrates and enhances reaction rates and selectivity. nih.gov

Asymmetric Synthesis of Chiral Indenedione Analogues

The development of asymmetric methods to synthesize chiral molecules is a cornerstone of modern organic chemistry, particularly for applications in medicinal chemistry. Chiral indenedione analogues, especially those with stereocenters at the C2 position or within spirocyclic systems, are of significant interest.

Asymmetric organocatalysis, which uses small chiral organic molecules as catalysts, has become a powerful tool for the enantioselective synthesis of complex molecules. For the synthesis of chiral indenedione analogues, organocatalytic strategies often involve the use of 2-ylidene-1,3-indandiones as Michael acceptors.

In a typical reaction, a nucleophile adds to the β-position of the activated double bond in a highly stereocontrolled manner, governed by the chiral catalyst. Bifunctional catalysts, such as those derived from cinchona alkaloids (e.g., quinine (B1679958) or quinidine) bearing a thiourea (B124793) or squaramide moiety, are particularly effective. nih.govbeilstein-journals.org These catalysts can simultaneously activate the Michael acceptor through hydrogen bonding and the nucleophile through their basic tertiary amine function. beilstein-journals.org This dual activation leads to high yields and excellent enantioselectivities in the synthesis of chiral indenedione derivatives featuring a new stereocenter. rsc.org

Vinylogous Michael additions have also been developed, where 2-alkylidene-1,3-indandiones react with electrophiles at their γ-position, leading to more complex chiral structures. researchgate.netresearchgate.net

| Michael Acceptor | Nucleophile / Reaction Partner | Organocatalyst | Product Type | Enantiomeric Excess (ee) | Reference |

| 2-Ylideneoxindoles | 4-Tosylaminobut-2-enoates | Chiral Squaramide | Spiro[pyrrolidine-3,3'-oxindoles] | up to >99% | nih.gov |

| Alkylidene Oxindole | Cyclopentane-1,2-dione | Multifunctional Squaramide | Michael Adducts | High | beilstein-journals.org |

| 2-Alkylidene Indane-1,3-diones | Enals | Secondary Amines | Spiroindane-1,3-diones | High Stereoselectivity | researchgate.net |

Stereoselective Annulations

Stereoselective annulation reactions provide a highly efficient route to complex cyclic and polycyclic molecules from relatively simple starting materials in a single step. 2-Arylidene-1,3-indandiones are excellent substrates for such transformations, acting as dienophiles or Michael acceptors in cycloaddition and tandem reactions. rsc.org

Organocatalyzed or metal-catalyzed [3+2] annulations are particularly common. For instance, the reaction of 2-arylidene-1,3-indandiones with allenoates, catalyzed by a phosphine, can lead to the regioselective synthesis of functionalized spirocyclopentenes. nih.gov The use of chiral catalysts in these annulations allows for the construction of spiro-indandione frameworks with high levels of enantioselectivity. researchgate.net These spirocyclic structures, which contain a quaternary spiro-carbon center, are of significant interest in medicinal chemistry. rsc.orgscispace.com Various types of annulations, including [3+2], [4+2], and [8+2], have been developed to access a diverse range of fused and spirocyclic heterocyclic systems containing the indandione motif with impressive stereocontrol. rsc.org

| Reactants | Catalyst/Reagent | Annulation Type | Product | Stereoselectivity | Reference |

| 2-Arylidene-1,3-indandione, Ethyl 2,3-butadienoate | Triphenylphosphine | [3+2] Cyclisation | Spirocyclic Cyclopentenes | Moderate to good regioselectivity | nih.gov |

| 2-Arylidene-1,3-indandiones, Vinylethylene Carbonates | Pd₂(dba)₃·CHCl₃ / Chiral Phosphoramidite | Asymmetric [3+2] Cycloaddition | Spirocyclic 1,3-indanediones | High ee | researchgate.net |

| Enals, Heterocyclic Enones | N-Heterocyclic Carbene (NHC) | Divergent Annulation | Spiro-heterocycles | High diastereo- and enantioselectivity | rsc.org |

Reaction Mechanisms and Chemical Transformations

Mechanistic Pathways in Indenedione Synthesis and Derivatization

The synthesis and functionalization of the 1,3-indandione (B147059) scaffold are governed by fundamental organic reaction mechanisms. These pathways often involve the generation of highly reactive intermediates, whose formation and subsequent reactions are frequently guided by catalysts.

The 1,3-indandione structure is a β-diketone, characterized by a methylene (B1212753) group (C-2) positioned between two carbonyl groups. wikipedia.org This acidic methylene group is a key feature, readily losing a proton in the presence of a base to form a resonance-stabilized enolate ion. wikipedia.orgnih.govevitachem.com This enolate is a potent nucleophile, with the highest electron density concentrated on the second carbon, making it a crucial reactive intermediate in many synthetic transformations. wikipedia.orgnih.gov In solution, 1,3-indandione exists in equilibrium with its enol tautomer, though the diketone form is predominant in the solid state. wikipedia.org

The generation of the enolate is the foundational step for numerous derivatization reactions. For instance, in the Knoevenagel condensation, the enolate attacks an aldehyde, a reaction often catalyzed by bases like piperidine (B6355638) or sodium acetate (B1210297). encyclopedia.pubnih.govijpsr.com This leads to the formation of 2-arylidene derivatives. acs.org Similarly, the enolate can participate in Michael addition reactions, attacking α,β-unsaturated systems. nih.gov An example is the electrochemical oxidation of catechols to their quinonic form, which is then attacked by the indandione enolate. nih.gov

Other reactive intermediates can also be generated from the indandione core. Under certain conditions, the elimination of leaving groups can lead to the formation of highly reactive species like alkylideneindolenines, which can then react with a variety of nucleophiles. rsc.orgresearchgate.net The synthesis of complex spiro compounds can proceed through the in-situ generation of intermediates such as vinylogous α,β-unsaturated imines which act as Michael acceptors. researchgate.net

Catalysis is instrumental in controlling the synthesis and derivatization of 1,3-indandiones, influencing reaction rates, yields, and selectivity. The choice of catalyst often dictates the mechanistic pathway.

Base catalysis is common, with reagents like sodium ethoxide used in the condensation of phthalides with benzaldehydes to form 2-aryl-1,3-indandiones. researchgate.net Piperidine is a classic catalyst for the Knoevenagel condensation between 1,3-indandione and aldehydes. encyclopedia.pubnih.gov

Metal catalysts play a significant role in more advanced transformations. Palladium-catalyzed reactions, such as the Suzuki-Miyaura cross-coupling, have been used to functionalize the indandione scaffold. nih.gov For example, a palladium complex with a tBu-XPhos ligand effectively catalyzes the direct α-arylation of 1,3-indandione with aryl iodides and triflates. organic-chemistry.org Palladium catalysis is also employed in intramolecular carbonylative annulation to synthesize 2-substituted indene-1,3(2H)-diones. organic-chemistry.orgresearchgate.net Copper catalysts are used for intramolecular annulation reactions and in dehydrogenative annulations with alkenes. encyclopedia.pubnih.govresearchgate.net Lewis acids like aluminum trichloride (B1173362) can catalyze the reaction between aroyl chlorides and malonyl chloride to yield 1,3-indandione derivatives. google.com

More recently, novel catalytic systems have been explored. Task-specific ionic liquids, such as 2-hydroxyethylammonium formate (B1220265) (2-HEAF), have been shown to act as dual catalysts, activating the aldehyde's carbonyl group and deprotonating the indandione to form the enolate. acs.org Nanostructured materials, like sodium niobate (NaNbO3), have also been used as heterogeneous catalysts in condensation reactions under microwave irradiation, offering efficient and solvent-free conditions. researchgate.net

General Reactivity Profiles of 1H-Indene-1,3(2H)-dione Systems

The reactivity of the 1,3-indandione system is dominated by the interplay between its aromatic ring, the two carbonyl groups, and the active methylene center. This allows for a variety of chemical transformations.

The methylene group at the C-2 position of the 1,3-indandione core is susceptible to oxidation. A notable product of this reaction is ninhydrin (B49086) (2,2-dihydroxy-1H-indene-1,3(2H)-dione), a compound widely used for detecting amino acids. encyclopedia.pubnih.gov Various oxidizing agents can achieve this transformation. Direct oxidation of 1,3-indandione can be accomplished using systems like selenium dioxide (SeO₂) with hydrogen peroxide (H₂O₂), or N-bromosuccinimide (NBS) in dimethyl sulfoxide (B87167) (DMSO), the latter giving a high yield. encyclopedia.pubnih.gov Other reagents like o-iodoxybenzoic acid (IBX) can also be used. encyclopedia.pubnih.gov However, stronger oxidants like sodium hypochlorite (B82951) can lead to the cleavage of the ring, yielding phthalic acid. encyclopedia.pubnih.gov

The carbonyl groups of the 1,3-indandione system can be reduced. Depending on the reducing agent and reaction conditions employed, the carbonyls can be converted into hydroxyl groups (alcohols) or fully reduced to methylene groups. wikipedia.org For example, reduction of 2-diazo-1,3-indandione with sodium borohydride (B1222165) yields 2-diazo-3-hydroxyindan-1-one. jazanu.edu.sa Another instance involves the reduction of a hydroxy keto derivative of indanone with sodium borohydride to diastereoselectively form a trans-diol. researchgate.net

Electrophilic Substitution: Direct electrophilic aromatic substitution on the benzene (B151609) ring of the 1,3-indandione molecule is generally challenging. nih.gov Post-synthesis functionalization, such as nitration, is required, but such derivatives are not common. nih.gov Typically, substituted indandiones are prepared from already functionalized precursors, such as substituted phthalic anhydrides. nih.govgoogle.com

Nucleophilic Substitution: The core reactivity of the 1,3-indandione system involves the C-2 position acting as a nucleophile after deprotonation. wikipedia.org This enolate readily attacks a wide range of electrophiles. bham.ac.uk Halogenation, for instance, occurs at the C-2 position. wikipedia.orgencyclopedia.pub Bromination is a common example of this reactivity. wikipedia.org The nucleophilic character of the indandione enolate is also central to its use in C-C bond-forming reactions with various electrophiles, including Michael acceptors and in reactions with diaryliodonium salts. nih.govnih.gov Nucleophilic aromatic substitution (SNAr) can also occur where the indandione enolate acts as the nucleophile, for example, in reactions with nitro-substituted porphyrins. nih.gov This type of substitution is generally facilitated when the aromatic ring being attacked is electron-deficient, often due to the presence of strong electron-withdrawing groups like nitro groups. nih.govlibretexts.org

Ring Expansion and Specific Condensation Reactions

The dicarbonyl nature of the 1,3-indenedione core in compounds like 2-Ethyl-2-phenyl-1H-indene-1,3(2H)-dione provides avenues for complex chemical transformations, including ring expansion and specific condensation reactions that lead to novel heterocyclic systems.

Ring Expansion Reactions

Ring expansion of cyclic ketones can be achieved through various methods, with the Schmidt reaction being a notable example. This reaction transforms a ketone into an amide by treatment with hydrazoic acid under acidic conditions, effectively inserting a nitrogen atom into the ring. wikipedia.orgorganic-chemistry.org For a cyclic ketone like a 2-substituted-1,3-indanedione, this reaction would proceed through the formation of an azidohydrin intermediate, followed by a rearrangement that expels nitrogen gas and results in a ring-expanded lactam. organic-chemistry.org

A specific and novel ring cyclization-expansion reaction has been documented for a structurally related compound, 2-phenyl-2-[2-(2-pyridyl)ethyl]-indan-1,3-dione. port.ac.uk In this case, the selective catalytic hydrogenation of the pyridine (B92270) ring did not yield the expected piperidyl derivative but instead initiated a spontaneous intramolecular cyclization and subsequent expansion. This process resulted in the formation of a nine-membered nitrogen-containing heterocycle. port.ac.uk The investigation highlighted that specific structural parameters are essential for this novel ring-expansion to occur. port.ac.uk Further studies on related structures, such as 2-methyl-2-(ω-N-phthalimidoalkyl)-indan-1,3-diones, also demonstrated ring cyclization-expansion reactions, yielding eight- and nine-membered nitrogenous rings which could then undergo further transannular reactions to form new fused-ring systems. port.ac.uk

| Reactant | Conditions | Product | Reaction Type |

| 2-phenyl-2-[2-(2-pyridyl)ethyl]-indan-1,3-dione | Selective catalytic hydrogenation | Nine-membered nitrogen-containing heterocycle | Ring Cyclization-Expansion port.ac.uk |

| 2-methyl-2-(3-N-phthalimidopropyl)indan-1,3-dione | Hydrazinolysis | 5,5- and 5,6-ring-fused nitrogen heterocycles | Ring Cyclization-Expansion with transannular reaction port.ac.uk |

| Ketone (general) | Hydrazoic acid (HN₃), Acid catalyst | Amide (or Lactam for cyclic ketones) | Schmidt Reaction wikipedia.orgorganic-chemistry.org |

Specific Condensation Reactions

The 1,3-indanedione framework is highly reactive in condensation reactions, particularly at the C-2 methylene position. While this compound is disubstituted at this position, precluding direct Knoevenagel condensation at C-2, this reaction is fundamental to the synthesis of many 2-substituted derivatives and illustrates the reactivity of the indanedione skeleton. nih.govacs.orgnih.gov

The Knoevenagel condensation typically involves the reaction of indan-1,3-dione with various aldehydes or ketones in the presence of a basic catalyst like piperidine or an ionic liquid to yield 2-arylidene or 2-alkylidene derivatives. acs.orgevitachem.commdpi.com These reactions are often high-yielding and can be performed under environmentally benign conditions, sometimes even in water without a catalyst. researchgate.net The resulting 2-benzylidene-1H-indene-1,3-(2H)-dione products are themselves valuable intermediates for further chemical synthesis. acs.org

The carbonyl groups of the dione (B5365651) can also participate in condensation reactions. For instance, reactions with hydrazine (B178648) hydrate (B1144303) can lead to the formation of fused heterocyclic systems like pyridazinones, demonstrating the versatility of the indanedione core in constructing more complex molecules. researchgate.net The synthesis of quinoline (B57606) and quinolinone derivatives, which are important heterocyclic structures, can also involve condensation reactions with precursors related to the indanedione system. sapub.orgjocpr.comnih.gov

| Reactants | Catalyst/Solvent | Product Type | Reaction Name |

| Indan-1,3-dione + Aromatic Aldehydes | Piperidine/Ethanol (B145695) | 2-Arylidene-indan-1,3-diones | Knoevenagel Condensation nih.govacs.org |

| Indan-1,3-dione + Benzaldehyde | 2-hydroxyethylammonium formate (IL) | 2-benzylidene-1H-indene-1,3-(2H)-dione | Knoevenagel Condensation acs.org |

| Indan-1,3-dione + Malononitrile | Sodium acetate or Piperidine/Ethanol | 2-(3-Oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile | Knoevenagel Condensation nih.gov |

| 3-hydroxyisoindolinones + Hydrazine | N/A | Phthalazinones | Condensation/Cyclization nih.gov |

In-depth Analysis of this compound: A Spectroscopic and Crystallographic Perspective

Therefore, a comprehensive article focusing exclusively on the structural elucidation of this compound with specific experimental data tables, as requested, cannot be generated at this time without access to dedicated research on this particular molecule.

To provide a scientifically accurate and detailed analysis as per the requested outline, one would typically rely on published, peer-reviewed studies containing the necessary experimental outputs. This would include:

For NMR Analysis: Specific chemical shift (δ) values in ppm for each proton (¹H NMR) and carbon (¹³C NMR) nucleus, along with their multiplicity (e.g., singlet, doublet, triplet, multiplet) and coupling constants (J values in Hz). Advanced NMR studies would require data from techniques like COSY, HSQC, HMBC, or NOESY to discuss through-bond and through-space correlations for conformational analysis.

For X-ray Crystallography: Precise bond lengths (in Ångströms), bond angles, and torsion angles that define the molecule's three-dimensional geometry. Furthermore, details of the crystal lattice parameters (a, b, c, α, β, γ), space group, and a description of intermolecular interactions like hydrogen bonds or π-stacking, including their distances and angles, would be necessary.

For Vibrational Spectroscopy: A list of characteristic absorption bands (in cm⁻¹) from Infrared (IR) or Fourier-Transform Infrared (FTIR) spectra, corresponding to the vibrational modes of its functional groups (e.g., C=O stretching of the dione, C-H stretching of the aromatic and aliphatic groups).

Without this foundational data for this compound, any attempt to populate the requested article structure would be speculative and would not meet the required standards of scientific accuracy.

However, for illustrative purposes, an analysis of the closely related and well-documented compound 2-Phenyl-1H-indene-1,3(2H)-dione can be provided, which would follow a similar methodological approach for its structural characterization.

Structural Elucidation and Advanced Spectroscopic Characterization

Mass Spectrometry (MS and High-Resolution Mass Spectrometry) for Molecular Formula Determination

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound. For 2-Ethyl-2-phenyl-1H-indene-1,3(2H)-dione, High-Resolution Mass Spectrometry (HRMS) is particularly crucial for unequivocally establishing its molecular formula. By measuring the mass-to-charge ratio (m/z) with high precision, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. The predicted molecular formula for this compound is C₁₇H₁₄O₂, corresponding to an exact mass of approximately 250.0994 Da. nih.gov

Standard electron ionization mass spectrometry (EI-MS) provides information about the compound's fragmentation pattern, which aids in structural elucidation. Studies on isomeric 2-alkyl-substituted 1,3-indandiones, such as 2-ethyl-1,3-indandione, reveal that the primary fragmentation pathways involve the elimination of small neutral molecules or radicals. core.ac.uk For instance, the molecular ions of 2-ethyl-1,3-indandione undergo fragmentation through the loss of a methyl radical (CH₃•) and ethene (C₂H₄). core.ac.uk It is expected that this compound would exhibit characteristic fragmentation patterns, including the loss of its ethyl group and cleavages within the indandione core, providing valuable structural confirmation. The analysis of these fragmentation pathways is a key step in confirming the identity of the synthesized molecule. researchgate.netnih.govnih.govresearchgate.net

| Parameter | Predicted Value | Technique |

|---|---|---|

| Molecular Formula | C₁₇H₁₄O₂ | HRMS |

| Nominal Mass | 250 Da | MS |

| Monoisotopic (Exact) Mass | 250.09938 Da | HRMS |

Electronic Spectroscopy (UV-Vis) for π-Conjugation and Electronic Transitions

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is employed to investigate the electronic structure of molecules containing chromophores. The 1,3-indandione (B147059) moiety in this compound contains a conjugated π-electron system, which gives rise to characteristic electronic transitions, primarily π→π* transitions, in the UV-Vis region. The position and intensity of the absorption maxima (λmax) are sensitive to the extent of conjugation and the nature of the substituents.

While the specific spectrum for this compound is not detailed in the provided literature, studies on analogous 2-substituted 1,3-indandiones demonstrate characteristic absorption bands. For example, various 2-acyl-1,3-indandione derivatives have been characterized by UV-Vis spectroscopy to study tautomerization processes. researchgate.net Similarly, the UV absorption spectrum of 2-carboxyamide-indan-1,3-dione in ethanol (B145695) has been recorded and analyzed. researchgate.netresearchgate.net In D–π–A type conjugated indandione derivatives, absorption peaks have been observed at 492 nm and 504 nm, indicating a significant extension of the π-conjugated system which lowers the energy gap for electronic transitions. nih.gov The phenyl and ethyl substituents at the C2 position of the target compound will influence the electronic environment of the indandione chromophore, leading to a unique absorption spectrum that can be used for its characterization.

| Compound | Solvent | λmax (nm) |

|---|---|---|

| 2-[4-di(p-tolylamino)benzylidene]-1H-indene-1,3(2H)-dione (INB3) | DMSO | 492 nih.gov |

| 2-[(2,2′:5′2′′-terthiophene-5-yl)methylene]-1H-indene-1,3(2H)-dione (INT3) | DMSO | 504 nih.gov |

| 2-Phenyl-1,3-indandione (anionic form) | Aqueous | 461 documentsdelivered.com |

Advanced Time-Resolved Spectroscopy for Mechanistic Investigations (e.g., Transient Absorption Spectroscopy)

To probe the dynamics of excited states and understand photochemical mechanisms, advanced time-resolved spectroscopic techniques are utilized. Femtosecond transient absorption (TA) spectroscopy is a powerful method for studying the ultrafast processes that occur after a molecule absorbs light, such as internal conversion, intersystem crossing, and excited-state relaxation.

This technique has been successfully applied to investigate the ultrafast nonlinear optical response of certain 1,3-indandione derivatives. nih.govrsc.org In these studies, TA spectroscopy revealed broadband excited-state absorption (ESA) and multiple relaxation processes following photoexcitation. nih.gov For instance, after excitation with a femtosecond laser pulse, the formation of a locally excited state was observed, which then decayed through various pathways. nih.gov Although not specifically performed on this compound, these studies demonstrate that TA spectroscopy can provide critical insights into the excited-state lifetimes, dynamics, and the mechanisms of energy dissipation in the indandione scaffold. nih.govrsc.orgresearchgate.net Such investigations are vital for applications in materials science, particularly for developing materials with specific optical properties. rsc.org

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly specific spectroscopic technique for the detection and characterization of chemical species that have unpaired electrons, such as free radicals. nih.govscielo.org While this compound is a diamagnetic molecule in its ground state, EPR can be an invaluable tool for mechanistic investigations of reactions where radical intermediates may be formed.

Many chemical reactions, including oxidation, reduction, or photochemical processes, can proceed through short-lived radical intermediates. nih.gov The high reactivity of these radicals often makes their direct detection impossible. nih.gov In such cases, a technique called spin trapping is employed, where a "spin trap" molecule reacts with the transient radical to form a more stable paramagnetic adduct that can be readily detected and characterized by EPR. nih.gov Furthermore, EPR has been used to study paramagnetic metal complexes of 2-acyl-1,3-indandione derivatives, providing information on the geometry and electronic structure of the metal center. researchgate.net Therefore, EPR spectroscopy serves as a critical tool to probe potential radical-based reaction pathways involving the indandione framework, offering insights that are not accessible through other analytical methods. researchgate.net

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the properties of indene (B144670) derivatives. For instance, DFT calculations have been used to determine the equilibrium geometries, harmonic frequencies, and electronic properties of 1H-indene-1,3(2H)-dione. researchgate.net Such studies often employ basis sets like 6-311G(d,p) with functionals like B3LYP and B3PW91 to achieve a good correlation between calculated and experimental data. researchgate.net

Electronic Structure and Frontier Molecular Orbital (HOMO-LUMO) Analysis

The electronic structure of a molecule is fundamental to its chemical reactivity. Frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding this reactivity. researchgate.netchalcogen.ro The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its electron-accepting ability. mdpi.com The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a crucial parameter for determining molecular stability; a smaller gap suggests higher reactivity and potential for intramolecular charge transfer. researchgate.netdergipark.org.tr

For related indenedione systems, DFT calculations have shown that charge transfer occurs within the molecule. researchgate.net The analysis of HOMO and LUMO energies allows for the calculation of various molecular properties that are important for understanding the compound's therapeutic potential. researchgate.net The distribution of these frontier orbitals can also identify the active sites within the molecule. chalcogen.ro

Table 1: Quantum Chemical Descriptors from HOMO-LUMO Energies This table is interactive. Users can sort the data by clicking on the column headers.

| Parameter | Formula | Description |

|---|---|---|

| Energy Gap (Egap) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | -(ELUMO + EHOMO)/2 | The power of an atom to attract electrons to itself. mdpi.com |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. mdpi.com |

| Chemical Softness (S) | 1/(2η) | The reciprocal of hardness, indicating high reactivity. mdpi.com |

| Electrophilicity Index (ω) | μ²/2η (where μ = -χ) | Measures the electrophilic character of a molecule. mdpi.com |

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum energy state. For derivatives of 1H-indene-1,3(2H)-dione, DFT calculations have been used to determine their equilibrium geometries, revealing that the molecular skeleton is often non-planar. researchgate.net The optimized geometrical parameters obtained from these calculations are generally in good agreement with experimental data from X-ray diffraction (XRD). researchgate.net In a study on the related compound 2-ethyl-2-phenylmalonamide, DFT with the B3LYP/6-311++G(d,p) basis set was used to obtain optimized geometrical parameters. researchgate.net This foundational analysis is crucial for understanding the molecule's three-dimensional structure and its potential interactions with biological targets.

Simulation of Spectroscopic Properties (e.g., TD-DFT for UV-Vis and Circular Dichroism)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for simulating the electronic absorption spectra (UV-Vis) and electronic circular dichroism (ECD) of molecules. researchgate.netqnl.qa This approach can predict the excitation energies and oscillator strengths of electronic transitions. nih.gov Simulated spectra are often benchmarked against experimental data to validate the computational model. qnl.qa TD-DFT calculations can provide insights into the nature of the molecular orbitals involved in electronic transitions and how they are affected by the molecular structure. qnl.qa For chiral molecules, simulating the ECD spectrum is particularly valuable as it is highly sensitive to the three-dimensional arrangement of atoms, allowing for the determination of the absolute configuration of enantiomers. nih.govunits.it The simulation involves calculating the rotatory strengths of electronic transitions, which are then broadened to generate the spectrum. nih.gov

Electron Transfer Studies in Indenedione Systems

Electron transfer (ET) is a fundamental process in many chemical and biological reactions. mdpi.com Studies on photoinduced electron transfer often involve donor-bridge-acceptor systems to understand the factors that control charge separation and recombination. mdpi.com The indenedione scaffold can be part of such systems. The feasibility of electron transfer can be assessed by considering the driving force of the reaction. Nonadiabatic heterogeneous electron transfer depends significantly on the electronic coupling between the donor and acceptor and the density of acceptor states. nih.gov In some systems, electron transfer can occur on an ultrafast timescale, in the femtosecond range, outcompeting other intramolecular relaxation pathways. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. This technique allows for the study of the dynamic behavior of systems, providing insights into conformational changes and intermolecular interactions. nih.gov For instance, MD simulations have been employed to study the interaction between spiro[indene-1,3-dione] derivatives and DNA, revealing binding modes and stability of the complex. nih.gov Such simulations can be performed for extended periods (e.g., 100 ns) to analyze parameters like root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and intermolecular hydrogen bonds, which describe the stability and flexibility of the system. nih.gov Molecular docking is often used prior to MD simulations to predict the preferred binding orientation of a ligand to its target. researchgate.net

Modeling of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal lattice is governed by intermolecular interactions such as hydrogen bonds, van der Waals forces, and π–π stacking. nih.govresearchgate.net Understanding these interactions is crucial for predicting crystal structures and material properties. In the crystal structure of a related indan-1-one derivative, supramolecular layers are formed, which are mediated by C-H⋯O and π–π interactions. nih.gov The analysis of crystal packing can reveal how molecules connect to form larger assemblies. For example, in some structures, molecules are linked into networks by strong hydrogen bonds and C-H···π interactions. researchgate.net X-ray crystallography provides the experimental data for molecular structure, which can then be used to analyze and model the forces driving crystal formation. pensoft.net

In Silico Evaluations of Molecular Conformations

Computational studies focusing specifically on the molecular conformation of 2-Ethyl-2-phenyl-1H-indene-1,3(2H)-dione are not extensively available in the public domain. However, theoretical investigations and conformational analyses have been conducted on structurally related indene and isoindole-dione derivatives, providing insights into the likely spatial arrangement of similar compounds.

In silico evaluations, such as those employing Density Functional Theory (DFT) or other quantum mechanical methods, are crucial for understanding the three-dimensional structure, stability, and electronic properties of molecules. These studies can predict various parameters, including bond lengths, bond angles, and dihedral angles, which collectively define the molecule's conformation.

While specific data tables for this compound are not available, the table below illustrates the type of data that would be generated from such computational studies, based on analyses of related structures found in crystallographic and computational databases.

Hypothetical Conformational Parameters of this compound This data is illustrative and based on related compounds, not on direct experimental or computational results for the specified molecule.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Value |

|---|---|---|---|---|---|

| Bond Length | C(2) | C(ethyl-CH2) | - | - | ~1.54 Å |

| C(2) | C(phenyl-C1) | - | - | ~1.52 Å | |

| C(1) | O(1) | - | - | ~1.21 Å | |

| C(3) | O(3) | - | - | ~1.21 Å | |

| Bond Angle | C(1) | C(2) | C(3) | - | ~103-105° |

| C(ethyl-CH2) | C(2) | C(phenyl-C1) | - | ~110-112° | |

| Dihedral Angle | C(1) | C(2) | C(phenyl-C1) | C(phenyl-C2) | Variable (likely non-zero) |

Advanced Applications in Materials Science and Organic Chemistry

Organic Electronic Devices

The indene-1,3-dione scaffold is a potent electron acceptor, a crucial component in many organic electronic devices. The specific substitution of ethyl and phenyl groups at the 2-position of this core in 2-Ethyl-2-phenyl-1H-indene-1,3(2H)-dione allows for fine-tuning of its electronic characteristics, solubility, and morphology in thin films, all of which are critical for device performance.

Organic Semiconductors

Derivatives of indene-1,3-dione are being explored as n-type organic semiconductors, materials that facilitate the transport of electrons. The electron-deficient nature of the indene-1,3-dione core is central to this functionality. In the context of this compound, the phenyl group can enhance π-π stacking interactions between molecules in the solid state, which is beneficial for charge transport. The ethyl group, on the other hand, can influence the molecule's solubility and packing structure. The performance of such materials in devices like organic field-effect transistors (OFETs) is highly dependent on their frontier molecular orbital (FMO) energy levels, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For an n-type semiconductor, a low-lying LUMO level is desirable for efficient electron injection and transport.

Organic Light-Emitting Diodes (OLEDs) and Electroluminescent Devices

While often utilized for their electron-accepting properties, indene (B144670) derivatives can also be incorporated into the emissive layer of OLEDs. ontosight.ai In some device architectures, they can function as host materials for phosphorescent emitters or as electron-transporting materials that also possess luminescent properties. The electroluminescent properties of a material are governed by its ability to form emissive excited states upon charge recombination (the meeting of an electron and a hole). The emission color and efficiency are dependent on the energy gap between the HOMO and LUMO levels. For instance, a larger energy gap typically leads to blue emission, while smaller gaps result in red emission. Research into pyranylidene indene-1,3-dione derivatives has shown the potential for achieving red electroluminescence. researchgate.net The specific electronic and steric effects of the ethyl and phenyl groups in this compound would play a significant role in determining its electroluminescent characteristics.

Molecular Engineering for Enhanced Electronic Performance

Molecular engineering is a key strategy for optimizing the performance of organic electronic materials. For indene-1,3-dione based molecules, this involves the strategic modification of their chemical structure to fine-tune their optoelectronic properties. For instance, attaching strong electron-donating or electron-withdrawing groups to the core can significantly alter the HOMO and LUMO energy levels, thereby modifying the material's band gap and its suitability for specific applications. nih.gov In the case of this compound, further functionalization of the phenyl ring or replacement of the ethyl group with other alkyl chains can be explored to enhance properties like charge mobility, absorption coefficient, and solubility. nih.gov Computational methods, such as Density Functional Theory (DFT), are often employed to predict the effects of these molecular modifications on the electronic structure and to guide the synthesis of new, improved materials. nih.gov

Photopolymerization and Photoinitiator Development

Photopolymerization is a process where light is used to initiate a polymerization reaction, and it has found widespread use in applications such as 3D printing, coatings, and dental materials. The efficiency of this process hinges on the photoinitiator, a molecule that absorbs light and generates reactive species (radicals or cations) to start the polymerization.

Design of Indenedione-Based Photoinitiators

Indene-1,3-dione derivatives have been successfully designed as efficient photoinitiators, particularly for visible light-induced polymerization. bohrium.com These are often designed as "push-pull" chromophores, where an electron-donating group is connected to the electron-accepting indene-1,3-dione core through a π-conjugated bridge. This architecture leads to a strong intramolecular charge transfer (ICT) band in the absorption spectrum, which can be tuned to absorb light at specific wavelengths, including the visible region.

Upon photoexcitation, the photoinitiator can generate radicals through several mechanisms. In a Type I photoinitiator, the molecule itself undergoes bond cleavage to form radicals. In Type II systems, the excited photoinitiator interacts with a co-initiator (like an amine or an iodonium (B1229267) salt) through electron or hydrogen transfer to produce the initiating radicals. mdpi.com The design of photoinitiators based on the this compound scaffold would involve attaching suitable electron-donating moieties to create a push-pull system. The ethyl and phenyl groups would influence the solubility of the photoinitiator in the polymerizable formulation and could also affect its photochemical reactivity. Research has demonstrated that by carefully selecting the components of the photoinitiating system, high polymerization rates and final monomer conversions can be achieved. mdpi.com

Below is a table summarizing the key molecular features and their impact on the applications of this compound derivatives.

| Molecular Feature | Impact on Organic Electronics | Impact on Photoinitiator Development |

| Indene-1,3-dione Core | Strong electron-accepting nature, enabling n-type semiconductor behavior and use as a non-fullerene acceptor in organic solar cells. | Acts as a potent electron-accepting moiety in push-pull dye photoinitiators, facilitating intramolecular charge transfer upon photoexcitation. |

| Phenyl Group | Can promote intermolecular π-π stacking, which is beneficial for charge transport in organic semiconductors. Provides a site for further functionalization to tune electronic properties. | Can be functionalized with electron-donating groups to create a push-pull architecture, shifting the absorption to longer wavelengths (visible light). |

| Ethyl Group | Influences the solubility of the molecule in organic solvents, which is crucial for solution-based processing of thin films. Affects the molecular packing in the solid state. | Modifies the solubility of the photoinitiator in the monomer formulation, ensuring homogeneous distribution. Can sterically influence intermolecular interactions. |

Photobleaching Properties and Mechanisms

While specific studies detailing the photobleaching properties and mechanisms of this compound were not prevalent in the reviewed literature, the broader class of indandione derivatives has been investigated for their photostability. The core indandione structure is known to participate in various photochemical reactions, and its stability is a crucial factor in the performance of materials derived from it. The photobleaching, or fading, of color in dyes based on this scaffold can occur through several mechanisms, including photooxidation and photoreduction, which lead to the irreversible destruction of the chromophore. Understanding these degradation pathways is essential for designing more robust and long-lasting materials for applications such as optical data storage and dye-sensitized solar cells.

Dye and Pigment Chemistry

The indenedione core is a valuable component in the synthesis of novel dyes and pigments due to its electron-accepting nature, which facilitates the creation of molecules with significant intramolecular charge transfer (ICT) character.

The synthesis of indenedione-based dyes often involves the Knoevenagel condensation of an indandione derivative with an aromatic aldehyde. This reaction is a versatile method for creating a diverse range of chromophores with tunable optical properties. For instance, the reaction of 1,3-indandione (B147059) with various aldehydes can produce 2-arylidene-1,3-indandione dyes. These dyes can be further modified to enhance their properties, such as solubility and lightfastness, for specific applications in textiles and high-tech materials.

A notable example is the synthesis of oligothiophene-indenedione-based sensors, where the indenedione unit acts as a potent electron acceptor. researchgate.net The synthetic route for these complex dyes involves multi-step procedures to build the conjugated system, which is crucial for their colorimetric and fluorometric sensing capabilities. researchgate.net

Indenedione chromophores are characterized by their strong absorption in the visible region of the electromagnetic spectrum, which is a direct result of the extended π-conjugation and the presence of both electron-donating and electron-accepting moieties within the molecule. This donor-π-acceptor (D-π-A) architecture is fundamental to their optical properties.

The photophysical properties of these chromophores, such as their fluorescence quantum yield and lifetime, are highly dependent on their molecular structure and the surrounding environment. For example, some indenedione derivatives exhibit aggregation-induced emission (AIE), where the fluorescence is enhanced in the aggregated state due to the restriction of intramolecular rotations. ust.hk This property is particularly useful for applications in solid-state lighting and bio-imaging.

The table below summarizes the optical properties of a representative indenedione-based chromophore.

| Property | Value | Reference |

| Absorption Maximum (λmax) | 428 nm | nih.gov |

| Molar Extinction Coefficient (ε) | 6.08 x 104 cm-1 M-1 | nih.gov |

| Emission Maximum (λem) | Varies with solvent polarity | ust.hk |

| Fluorescence Quantum Yield (ΦF) | Dependent on aggregation state | ust.hk |

Chemical Sensors and Probes (excluding biological sensing)

The versatility of the indenedione scaffold extends to the development of chemical sensors for the detection of various analytes, including metal ions and anions.

Fluorescent chemosensors based on indenedione derivatives have shown great promise for the selective detection of metal ions. researchgate.net The sensing mechanism often relies on the coordination of the metal ion with specific binding sites on the sensor molecule, which leads to a change in its fluorescence properties. This change can be an enhancement (turn-on) or a quenching (turn-off) of the fluorescence signal.

For example, a sensor's design might incorporate a binding pocket that selectively accommodates a particular metal ion. Upon binding, the electronic structure of the fluorophore is altered, resulting in a detectable change in its emission spectrum. The development of such sensors is a significant area of research due to the importance of monitoring metal ion concentrations in environmental and industrial settings. mdpi.comresearchgate.netcore.ac.ukrsc.org

The table below presents key characteristics of a fluorescent chemosensor for metal ion detection.

| Analyte | Sensor Type | Detection Limit | Response Mechanism |

| Cu2+ | Fluorescent turn-off | 0.24 µM | Coordination-induced quenching |

| Pd2+ | Fluorescent turn-off | 0.35 µM | Coordination-induced quenching |

Indenedione-based systems have also been successfully employed as colorimetric and fluorometric sensors for the detection of anions. bohrium.comunica.it The electron-deficient nature of the indenedione core makes it an effective recognition site for electron-rich species like anions.

One notable example is an oligothiophene-indenedione-based sensor designed for the detection of cyanide anions (CN⁻). researchgate.net This sensor exhibits a distinct color change and a "turn-on" fluorescence response upon the addition of CN⁻. The mechanism involves the nucleophilic addition of the cyanide ion to the electron-deficient vinyl group of the sensor, which disrupts the intramolecular charge transfer and leads to the observed optical changes. researchgate.net

The performance of this anion sensor is summarized in the table below.

| Analyte | Sensor Type | Detection Limit | Response Time |

| CN⁻ | Colorimetric and Fluorometric | 31.3 nM | 30 seconds |

Chiroptical Sensors

While direct studies on this compound for chiroptical sensing are not extensively documented, the inherent properties of chiral indandione derivatives suggest a strong potential for such applications. Chiroptical sensors are devices that utilize the differential interaction of chiral molecules with left- and right-circularly polarized light to detect and quantify chiral analytes. The enantioselective recognition capabilities of these sensors are crucial in fields such as pharmacology, where the chirality of a drug molecule can significantly impact its therapeutic effect.

The foundation for this application lies in the synthesis of chiral derivatives of 1,3-indandione. For instance, the creation of spiroindanones, which possess inherent chirality, has led to the development of chiroptical polymers. These materials exhibit circularly polarized luminescence (CPL), a phenomenon where the emitted light has a different intensity for left and right circular polarization. This property is highly sensitive to the chiral environment, making these polymers excellent candidates for sensing chiral molecules.

The general principle involves the incorporation of a chiral indandione derivative into a larger molecular system, such as a polymer or a supramolecular assembly. The interaction of this system with a chiral analyte can induce a change in its chiroptical properties, such as circular dichroism (CD) or CPL, which can then be measured to determine the concentration and enantiomeric excess of the analyte. The design of such sensors often involves creating a "chiral pocket" where the analyte can bind, leading to a specific and measurable chiroptical response.

Ligands in Coordination Chemistry

The 1,3-dicarbonyl moiety of this compound makes it an excellent candidate for use as a ligand in coordination chemistry. The deprotonation of the active methylene (B1212753) group between the two carbonyls results in a bidentate ligand capable of coordinating with a variety of metal ions. The resulting metal complexes have been the subject of research due to their interesting structural and spectroscopic properties.

Studies on 2-substituted 1,3-indandione derivatives have shown that they can form stable, non-charged complexes with divalent metal ions such as Copper(II), Cadmium(II), Zinc(II), Cobalt(II), and Nickel(II). researchgate.net The coordination typically occurs through the two oxygen atoms of the dicarbonyl group, forming a six-membered chelate ring with the metal center.

The geometry of the resulting metal complexes can vary depending on the metal ion and the presence of other coordinating ligands, such as water molecules. For example, Copper(II) complexes with 2-acyl-1,3-indandione derivatives have been predicted to adopt a distorted, flattened tetrahedral structure. researchgate.net In contrast, other metal complexes of the same ligands were found to have an octahedral geometry due to the coordination of water molecules. researchgate.net

The electronic properties of these complexes, influenced by both the indandione ligand and the metal center, can lead to applications in areas such as catalysis and materials science. The ability to tune the steric and electronic properties of the ligand by modifying the substituents at the 2-position provides a pathway to designing metal complexes with specific desired characteristics.

| Metal Ion | Complex Geometry | Coordinated Ligands |

| Copper(II) | Distorted flattened tetrahedral | 2-acyl-1,3-indandione |

| Cadmium(II) | Octahedral | 2-acyl-1,3-indandione, Water |

| Zinc(II) | Octahedral | 2-acyl-1,3-indandione, Water |

| Cobalt(II) | Octahedral | 2-acyl-1,3-indandione, Water |

| Nickel(II) | Octahedral | 2-acyl-1,3-indandione, Water |

Role as Versatile Building Blocks in Complex Organic Synthesis

The 1,3-indandione scaffold, and specifically 2-substituted derivatives like this compound, are highly valued as versatile building blocks in organic synthesis. nih.gov The reactivity of the dicarbonyl group and the adjacent active methylene group allows for a wide range of chemical transformations, leading to the synthesis of more complex and functionally diverse molecules. nih.gov

One of the most common reactions involving 1,3-indandiones is the Knoevenagel condensation. nih.gov This reaction, typically carried out with aldehydes or ketones, leads to the formation of 2-arylidene or 2-alkylidene derivatives. These products are not only important in their own right, for example as dyes and semiconductors, but also serve as intermediates for the synthesis of heterocyclic compounds. researchgate.net

Furthermore, the active methylene group at the C2 position can be readily functionalized through various reactions, including alkylation, arylation, and acylation. This allows for the introduction of a wide array of substituents, thereby enabling the synthesis of a large library of indandione derivatives with diverse properties. For instance, the reaction of 2-diazo-1,3-indanedione with monosubstituted benzenes in the presence of a rhodium catalyst can yield 2-phenyl-1H-indene-1,3(2H)-dione derivatives. jazanu.edu.sa

The indandione core can also participate in cascade reactions, leading to the rapid construction of complex molecular architectures. For example, a cascade double Michael addition/acetalization has been used to synthesize complex spiro indane-1,3-dione derivatives. nih.gov These complex molecules often possess interesting biological activities, highlighting the importance of indandiones as scaffolds in medicinal chemistry. jazanu.edu.sa

The versatility of this compound and its parent scaffold makes it an indispensable tool for organic chemists in the development of new materials, catalysts, and therapeutic agents.

Chiroptical Properties of Chiral Indenedione Derivatives

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a critical tool for characterizing chiral molecules. It measures the differential absorption of left and right circularly polarized light, providing information about the molecular asymmetry of the chromophore's environment. In chiral indenedione derivatives, the indenedione core acts as the primary chromophore.

Recent studies on chiral polymers derived from 1,1′-spirobisindane-3,3′-dione have demonstrated significant optical activities. These polymers exhibit notable CD signals, with absorption dissymmetry factors (g_abs) reaching up to 6.4 × 10⁻³. rsc.orgresearchgate.net The g_abs value, defined as the ratio of the CD absorption (Δε) to the total absorption (ε), quantifies the chiroptical activity. The sign and intensity of the CD signals, known as Cotton effects, are directly related to the absolute configuration of the chiral centers and the conformation of the molecule. For enantiomeric pairs, the CD spectra are mirror images of each other.

The binding of even achiral indenedione derivatives to chiral macromolecules, such as serum albumins, can induce CD signals. For instance, the interaction of 2-(2-hydroxy-3-ethoxybenzylidene)-1,3-indanedione (HEBID) with human and bovine serum albumins results in conformational changes in the proteins, which can be monitored by CD spectroscopy. researchgate.netmdpi.com This induced circular dichroism provides insight into the binding process and its effect on the protein's secondary structure, showing a partial unfolding of the protein's α-helix upon binding. researchgate.netmdpi.com

Table 1: Chiroptical Data for Chiral Polymers based on Spiroindanone Derivatives

| Polymer | g_abs (Absorption Dissymmetry Factor) | g_lum (Luminescence Dissymmetry Factor) |

|---|---|---|

| Chiral Polymer from (R)-1,1′-spirobisindane-3,3′-dione | up to 6.4 × 10⁻³ | up to 2.4 × 10⁻³ |

| Chiral Polymer from (S)-1,1′-spirobisindane-3,3′-dione | (mirror image of R) | (mirror image of R) |

Data sourced from studies on chiroptical polymers with circularly polarized luminescence. rsc.orgresearchgate.net

Circularly Polarized Luminescence (CPL)

Circularly Polarized Luminescence (CPL) spectroscopy is the emission analogue of CD spectroscopy. It measures the differential emission of left and right circularly polarized light from a chiral luminophore, providing information about the stereochemistry of the molecule in its excited state.

Chiral indenedione derivatives that are fluorescent can exhibit CPL. For example, polymers synthesized from the enantiomers of 1,1′-spirobisindane-3,3′-dione not only show strong CD activity but also intense CPL. rsc.orgresearchgate.net These materials display blue emission, which is characterized as thermally activated delayed fluorescence (TADF). rsc.orgresearchgate.net The luminescence dissymmetry factor (g_lum), which is analogous to the g_abs factor in CD, has been reported with values as high as 2.4 × 10⁻³. rsc.orgresearchgate.net This indicates a significant degree of chiral discrimination in the excited state, making these materials promising for applications in chiroptical devices and sensors. The mirror-image relationship between the CPL spectra of enantiomeric polymers confirms the intrinsic nature of this chiroptical phenomenon. rsc.orgresearchgate.net

Origin of Chiroptical Effects: Molecular Dissymmetry and Supramolecular Chirality

The chiroptical properties of indenedione derivatives originate from the chiral perturbation of the electronic transitions within the indenedione chromophore. This perturbation can arise from two main sources: molecular dissymmetry and supramolecular chirality.

Molecular Dissymmetry refers to the intrinsic chirality of a single molecule. In the case of 2-Ethyl-2-phenyl-1H-indene-1,3(2H)-dione, the C2 carbon is a stereogenic center. The ethyl and phenyl groups are arranged asymmetrically around this center, creating a chiral environment. This inherent asymmetry forces the planar indenedione chromophore to exist in a dissymmetric field, leading to non-zero rotational strengths for its electronic transitions and thus observable CD and CPL signals. The specific spatial arrangement of the substituents dictates the sign and magnitude of the chiroptical response.

Supramolecular Chirality arises from the ordered arrangement of molecules (either chiral or achiral) into a larger, chiral assembly. While the indenedione molecule itself may be chiral, its organization in the solid state or in aggregates can lead to an amplification or modification of the chiroptical effects. For instance, the chiroptical properties of polymers derived from spiro-indanones are a result of the chiral monomer units arranging into a helical polymer chain, a form of supramolecular chirality. rsc.orgresearchgate.net This ordered arrangement can lead to cooperative effects that enhance the dissymmetry factors beyond what would be expected from an isolated molecule.

Theoretical Frameworks for Chiroptical Response

The interpretation of CD spectra is guided by several theoretical principles that relate the observed signals to the underlying molecular structure.

Cotton Effect: This refers to the characteristic shape of a CD band in the region of an absorption band. A positive or negative Cotton effect corresponds to the sign of the CD signal at the absorption maximum. The sign of the Cotton effect for a particular electronic transition is directly related to the absolute configuration of the molecule.

Helicity and Sector Rules: These are empirical rules used to predict the sign of the Cotton effect based on the spatial arrangement of substituents around the chromophore. For the indenedione chromophore, sector rules could be developed by considering the symmetry planes of the planar chromophore. Substituents lying in different sectors would make positive or negative contributions to the rotational strength of a given electronic transition. For example, in a hypothetical octant rule for the n→π* transition of the carbonyl groups in the indenedione, the position of the ethyl and phenyl groups at the C2 position would determine the sign of the observed Cotton effect.

Theoretical calculations, such as time-dependent density functional theory (TD-DFT), are powerful tools for predicting and interpreting CD spectra. By calculating the rotational strengths of the electronic transitions for a given enantiomer, one can correlate the calculated spectrum with the experimental one to assign the absolute configuration.

Excitonic Coupling Phenomena

Excitonic coupling is a phenomenon that occurs in molecules containing two or more chromophores in close proximity. When the electronic transitions of these chromophores interact, their excited states couple to form new, delocalized exciton states. This coupling results in a splitting of the original absorption band into two or more bands in the CD spectrum, with Cotton effects of opposite sign, creating a characteristic bisignate (S-shaped or inverted S-shaped) signal.

In the context of indenedione derivatives, excitonic coupling would not be expected in a monomeric molecule like this compound, as it contains only one indenedione chromophore. However, this phenomenon becomes highly relevant in systems where multiple indenedione units are brought together, such as in dimers, oligomers, or polymers. For example, in polymers derived from 1,1′-spirobisindane-3,3′-dione, the repeating indenedione units are held in a fixed, chiral arrangement. The interaction between the transition dipole moments of these neighboring chromophores can lead to excitonic coupling, which would manifest as a distinctive bisignate signal in the CD spectrum. The sign of this "exciton couplet" can be used to determine the sense of twist or helicity between the coupled chromophores, providing detailed structural information about the supramolecular assembly.

Future Research Directions and Challenges in 2 Ethyl 2 Phenyl 1h Indene 1,3 2h Dione Chemistry

Development of Novel and Highly Efficient Synthetic Strategies

A primary challenge in the study of 2-Ethyl-2-phenyl-1H-indene-1,3(2H)-dione is the development of versatile and efficient synthetic methodologies. Current synthetic approaches to disubstituted indenediones often face limitations in yield, scalability, and substrate scope. Future research will need to address these issues.

Key Research Objectives:

Asymmetric Synthesis: A significant frontier is the development of enantioselective methods to access chiral variants of this compound. This could involve chiral phase-transfer catalysis or organocatalytic approaches to control the stereochemistry at the C2 position.

One-Pot Reactions: Designing multi-component, one-pot reactions that combine commercially available starting materials to construct the target molecule would enhance efficiency and reduce waste. This could involve tandem reactions that form the indenedione core and introduce the ethyl and phenyl groups in a single synthetic operation.

Flow Chemistry: The adaptation of synthetic routes to continuous flow processes could offer improved control over reaction parameters, leading to higher yields, better purity, and enhanced safety, particularly for exothermic reactions.

| Synthetic Strategy | Potential Precursors | Key Advantages |

| Asymmetric Alkylation | 2-Phenyl-1H-indene-1,3(2H)-dione, Ethyl iodide | Access to enantiomerically pure compounds |

| Tandem Michael Addition/Alkylation | Phthalic anhydride (B1165640) derivatives, Phenylacetonitrile, Ethyl halides | High atom economy, reduced purification steps |

| C-H Activation/Functionalization | 2-Ethyl-1H-indene-1,3(2H)-dione, Benzene (B151609) | Direct and efficient bond formation |

Exploration of New Catalytic Applications and Organocatalytic Systems

The indane-1,3-dione scaffold is a privileged structure in organocatalysis, often acting as a potent nucleophile or a precursor to catalytically active species. researchgate.net The specific steric and electronic properties of this compound could be harnessed in novel catalytic transformations.

Future research should focus on:

Asymmetric Catalysis: Derivatives of this compound could be designed as chiral ligands for transition metal catalysis or as organocatalysts themselves for reactions like Michael additions, aldol (B89426) reactions, and cycloadditions. researchgate.netnih.gov

Photoredox Catalysis: Investigating the photophysical properties of the indenedione core could lead to its use as a photosensitizer or a key building block in photoredox-catalyzed reactions, enabling novel synthetic transformations under mild conditions.

Dual-Catalysis Systems: Exploring the compatibility of indenedione-based catalysts with other catalytic systems (e.g., metal catalysis, biocatalysis) could unlock synergistic effects and enable complex transformations that are not achievable with a single catalyst.

Advancements in Spectroscopic Characterization and Mechanistic Elucidation

A thorough understanding of the structure-property relationships of this compound and its derivatives is crucial for their rational design and application. Advanced spectroscopic techniques and mechanistic studies are essential in this regard.

Areas for Future Investigation:

Advanced NMR Spectroscopy: The use of two-dimensional NMR techniques (COSY, HSQC, HMBC) and solid-state NMR will be vital for unambiguous structural confirmation of complex derivatives and for studying their dynamics in solution and the solid state. researchgate.net

Chiroptical Spectroscopy: For chiral derivatives, techniques like circular dichroism (CD) and vibrational circular dichroism (VCD) will be indispensable for determining absolute stereochemistry and studying conformational preferences.

Mechanistic Studies: A combination of kinetic experiments, isotopic labeling, and in-situ spectroscopic monitoring (e.g., ReactIR) can provide deep insights into reaction mechanisms. rsc.org This knowledge is critical for optimizing existing reactions and designing new catalytic cycles.

Computational Design and Prediction of Novel Indenedione-Based Materials

Computational chemistry offers powerful tools to accelerate the discovery and development of new materials by predicting their properties before synthesis. ucm.esethz.ch For indenedione chemistry, computational approaches can guide experimental efforts and provide fundamental insights that are difficult to obtain through experiments alone.

Future Computational Directions:

First-Principles Calculations: Using density functional theory (DFT) and other ab-initio methods, researchers can predict the electronic structure, optical properties, and reactivity of novel indenedione derivatives. ucm.es This allows for the in-silico screening of large libraries of virtual compounds to identify promising candidates for specific applications.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational landscape of flexible indenedione derivatives and to model their interactions with other molecules, such as proteins or polymers. This is particularly relevant for designing new functional materials.

Machine Learning (ML): By training ML models on existing experimental data, it may become possible to predict the properties and activities of new indenedione compounds with high accuracy and speed, further accelerating the design-synthesis-test cycle.

Integration of Indenedione Derivatives into Advanced Functional Materials for Emerging Technologies

The unique electronic and photophysical properties of the indane-1,3-dione core make its derivatives attractive candidates for a wide range of advanced materials. nih.gov Future research will focus on incorporating the this compound motif into functional materials for various technological applications.

Potential Application Areas:

Q & A

Basic: What are the optimized synthetic routes for 2-aryl-1H-indene-1,3(2H)-diones, and how can reaction conditions be validated?

Answer:

A common method involves condensing equimolar phthalide and benzaldehyde derivatives using sodium methoxide in ethyl acetate under reflux. Catalytic efficiency is influenced by the base strength and solvent polarity. Validation includes elemental analysis (C, H, N within ±0.4% of theoretical values) and spectroscopic techniques like NMR/IR to confirm the absence of unreacted starting materials . For reproducibility, maintain inert atmospheres to prevent oxidation byproducts.

Advanced: How can reaction intermediates in the synthesis of 2-substituted indene-diones be characterized, and what contradictions may arise in mechanistic studies?

Answer:

Mechanistic studies require tracking intermediates via in situ techniques like HPLC-MS or time-resolved NMR. For example, highlights the formation of 2-(α-hydroxy-benzyl)-indan-1,3-dione as a transient intermediate during benzaldehyde condensation. Contradictions may arise if competing pathways (e.g., keto-enol tautomerization) produce divergent products under varying pH or temperature. X-ray crystallography (e.g., ) can resolve ambiguities in stereochemistry .